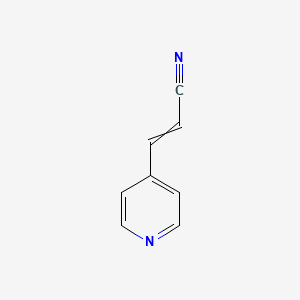
3-Pyridin-4-YL-acrylonitrile
描述
3-Pyridin-4-YL-acrylonitrile is a useful research compound. Its molecular formula is C8H6N2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Organic Synthesis
3-Pyridin-4-YL-acrylonitrile serves as a crucial building block in organic synthesis. It is primarily synthesized through the Knoevenagel condensation reaction , where pyridine-4-carbaldehyde reacts with malononitrile in the presence of a base like piperidine. This method allows for high yields and purity under mild conditions, making it suitable for both laboratory and potential industrial applications.
Table 1: Synthesis Conditions for this compound
| Reaction Component | Role | Conditions |
|---|---|---|
| Pyridine-4-carbaldehyde | Reactant | Room temperature |
| Malononitrile | Reactant | Mild basic conditions |
| Piperidine | Catalyst | Enhances reaction efficiency |
Pharmaceutical Applications
Research indicates that derivatives of this compound exhibit significant biological activities, particularly in cancer treatment. Compounds with similar structures have shown the ability to induce apoptosis in cancer cells through mechanisms involving p53 activation. The interactions of this compound with biological targets—such as hydrogen bonding and π–π stacking—enhance its potential as a lead compound in drug development.
Case Study: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines, revealing that it could promote apoptotic pathways effectively. The compound's structural features allow it to interact selectively with cellular components involved in apoptosis, suggesting its viability as a therapeutic agent .
Materials Science
The unique electronic and photophysical properties of this compound make it valuable in materials science. Its ability to form complexes with metal ions has been explored for applications in sensing technologies. Notably, derivatives of this compound have been developed to selectively detect mercury ions via colorimetric changes, which could be instrumental in environmental monitoring.
Table 2: Photophysical Properties of Derivatives
| Compound | Absorption Peak (nm) | Emission Peak (nm) |
|---|---|---|
| This compound | 413 | Variable |
| p-DBCNPy | 413 | Not specified |
| m-DBCNPy | 402 | Not specified |
属性
分子式 |
C8H6N2 |
|---|---|
分子量 |
130.15 g/mol |
IUPAC 名称 |
3-pyridin-4-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H6N2/c9-5-1-2-8-3-6-10-7-4-8/h1-4,6-7H |
InChI 键 |
ZJUZXVVBRCEDTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C=CC#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














